4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with a molecular formula of C30H27BrN2O5 and a molecular weight of 575.464 g/mol . This compound is known for its unique structural features, which include a bromine atom, a naphthyloxy group, and a methoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Naphthyloxy Intermediate: This involves the reaction of naphthol with a suitable halogenated compound under basic conditions to form the naphthyloxy group.
Coupling with Propanoyl Group: The naphthyloxy intermediate is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl derivative.
Hydrazone Formation: The propanoyl derivative is treated with hydrazine to form the carbohydrazonoyl intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the synthetic route, would apply.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features, such as the presence of a bromine atom and a methoxybenzoate moiety, differentiate it from similar compounds .
Properties
CAS No. |
764710-47-6 |
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Molecular Formula |
C28H23BrN2O5 |
Molecular Weight |
547.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H23BrN2O5/c1-18(35-25-13-7-19-5-3-4-6-21(19)16-25)27(32)31-30-17-22-15-23(29)10-14-26(22)36-28(33)20-8-11-24(34-2)12-9-20/h3-18H,1-2H3,(H,31,32)/b30-17+ |
InChI Key |
KPMHRWJIMGYXOS-OCSSWDANSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC)OC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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